1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
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Overview
Description
1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is a member of 1,3-oxazoles.
Scientific Research Applications
Research on Inhibitors of Soluble Epoxide Hydrolase
Research by Thalji et al. (2013) discovered piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identified through high-throughput screening. This compound demonstrated robust effects on a serum biomarker, indicating its potential for in vivo target engagement in various disease models (Thalji et al., 2013).
Nonaqueous Capillary Electrophoresis in Drug Analysis
Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for analyzing imatinib mesylate and related substances, which can be crucial for quality control in pharmaceuticals (Ye et al., 2012).
Identification of Glycine Transporter 1 Inhibitor
Yamamoto et al. (2016) identified a compound with potent GlyT1 inhibitory activity, which exhibited a favorable pharmacokinetics profile and was suitable for increasing cerebrospinal fluid glycine concentration in rats, demonstrating potential applications in neuroscience (Yamamoto et al., 2016).
Synthesis and Antimicrobial Activities
Bektaş et al. (2007) focused on synthesizing new triazole derivatives with potential antimicrobial activities. Such research contributes to the development of new antimicrobial agents (Bektaş et al., 2007).
Potential as Anti-HIV Agents
Research by Tamazyan et al. (2007) revealed the potential of certain piperidinecarboxamide compounds as anti-human immunodeficiency virus (HIV-1) non-nucleoside reverse transcriptase inhibitors (Tamazyan et al., 2007).
CGRP Receptor Antagonist
Cann et al. (2012) developed a synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist, highlighting its potential in treating conditions like migraine (Cann et al., 2012).
In Vitro and SimCyp Simulation
Motta et al. (2011) studied casopitant, a neurokinin-1 receptor antagonist, using in vitro and SimCyp simulation to predict metabolic interactions, particularly involving Cytochrome P450 3A4. This research is crucial for understanding drug-drug interactions and the metabolism of pharmaceutical compounds (Motta et al., 2011).
Properties
Molecular Formula |
C24H28N4O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H28N4O2/c1-17-6-3-4-8-21(17)24-27-22(18(2)30-24)16-28-12-9-20(10-13-28)23(29)26-15-19-7-5-11-25-14-19/h3-8,11,14,20H,9-10,12-13,15-16H2,1-2H3,(H,26,29) |
InChI Key |
ZZFWKQIIXGUOMU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)NCC4=CN=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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